N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a tetrahydroquinoline (THQ) core substituted at the 1-position with a 2-methoxyacetyl group and at the 7-position with a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. The THQ scaffold is known for its conformational flexibility and ability to interact with biological targets such as opioid receptors . The 2-methoxyacetyl substituent introduces an electron-withdrawing group that could modulate electronic properties and binding affinity.
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-20-9-13(18-19-20)16(23)17-12-6-5-11-4-3-7-21(14(11)8-12)15(22)10-24-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIRLCCQTHZAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues sharing structural motifs such as the THQ core, 1,2,3-triazole, or carboxamide/sulfonamide groups. Key differences in substituents, synthesis efficiency, and physicochemical properties are highlighted.
Key Observations:
Core Modifications: The target compound’s THQ core distinguishes it from capsaicinoid-triazole hybrids (e.g., 14j, 14k) but shares the 1,2,3-triazole group with these antiproliferative agents. The triazole’s position (4-carboxamide vs. methoxy-tethered) may alter target specificity .
Substituent Effects: Electron-Withdrawing Groups: The 2-methoxyacetyl group in the target compound and 3i may enhance stability compared to capsaicinoid derivatives with alkyl chains (e.g., 14j’s 8-methylnon-6-enamide). Aromatic Substituents: Compounds like 14k (4-bromophenyl) and 14h (4-fluorophenyl) show that halogenated aryl groups improve antiproliferative activity, whereas the target compound’s 1-methyltriazole may prioritize metabolic stability over potency .
Synthesis Efficiency: Capsaicinoid-triazole hybrids (e.g., 14j: 84%, 14k: 91%) demonstrate high yields via click chemistry, suggesting efficient synthetic routes for triazole incorporation . The lower yield of 3i (62.7%) may reflect challenges in sulfamide formation .
Table 2: Physicochemical and Bioavailability Predictions
Key Observations:
- Rotatable Bonds : The target compound (~8) and pyrazole sulfonamide (~9) have fewer rotatable bonds than 14j (~15), aligning with ’s finding that fewer rotatable bonds correlate with better oral bioavailability .
- Polar Surface Area (PSA) : The target compound’s PSA (~90 Ų) is lower than 14j’s (~130 Ų), suggesting improved membrane permeability .
- Sulfonamide vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
